3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

Catalog No.
S752747
CAS No.
40127-89-7
M.F
C6H5ClN4O
M. Wt
184.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-...

CAS Number

40127-89-7

Product Name

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide

IUPAC Name

6-(chloromethyl)-4-hydroxy-3-iminopyrazine-2-carbonitrile

Molecular Formula

C6H5ClN4O

Molecular Weight

184.58 g/mol

InChI

InChI=1S/C6H5ClN4O/c7-1-4-3-11(12)6(9)5(2-8)10-4/h3,9,12H,1H2

InChI Key

WFVMXQJFTZCDPJ-UHFFFAOYSA-N

SMILES

C1=C(N=C(C(=N)N1O)C#N)CCl

Canonical SMILES

C1=C(N=C(C(=N)N1O)C#N)CCl

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a heterocyclic organic compound characterized by its pyrazine ring structure. It has a molecular formula of C₆H₅ClN₄O and a molar mass of approximately 184.58 g/mol. This compound features an amino group, a chloromethyl group, and a carbonitrile group, contributing to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science .

Synthesis:

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide is a synthetic compound, meaning it is not naturally occurring and is prepared in a laboratory setting. The specific details of its synthesis are not widely available in the public domain, as they may be considered proprietary information by the companies that manufacture it. However, scientific research has documented methods for synthesizing similar pyrazinecarbonitrile derivatives, which may provide insights into the potential methods for creating this specific compound [].

Potential Applications:

While the specific research applications of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide are not extensively documented, its chemical structure suggests some potential areas of interest:

  • Medicinal Chemistry: The presence of the chloromethyl group and the nitrile functionality suggests potential for this compound to act as an alkylating agent, which can be used to modify other molecules. This property could be relevant in the development of new drugs, as alkylating agents are sometimes used to introduce functional groups into drug molecules []. However, it is important to note that this is purely speculative and there is no current research available to confirm this potential application.
  • Material Science: The pyrazinecarbonitrile core structure is present in various functional materials, such as polymers and ligands for metal complexes [, ]. Therefore, 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide could potentially be explored for its suitability in these areas, although further research would be needed to investigate its specific properties and potential applications.

The reactivity of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide can be attributed to its functional groups:

  • Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Reduction Reactions: The carbonitrile group may be susceptible to reduction, potentially yielding amines or aldehydes depending on the conditions used.
  • Condensation Reactions: The amino group can participate in condensation reactions, forming imines or amides with suitable electrophiles.

These reactions make the compound versatile for synthetic applications in organic chemistry .

Research indicates that 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide exhibits biological activity, particularly in the realm of antimicrobial and antitumor properties. Its structural features suggest potential interactions with biological targets, although specific mechanisms of action are not fully elucidated. Toxicological data indicate that it is harmful if swallowed or if it comes into contact with skin, necessitating careful handling in laboratory settings .

Several synthetic routes have been developed for the preparation of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide:

  • Starting Materials: The synthesis typically begins with commercially available pyrazine derivatives.
  • Chloromethylation: A chloromethylation step introduces the chloromethyl group, often using reagents like formaldehyde and hydrochloric acid.
  • Nitration and Amination: Subsequent nitration followed by amination leads to the formation of the final product.

These methods highlight the compound's accessibility for further research and application development .

3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide has several notable applications:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Development: Due to its biological activity, it is investigated for potential use in drug development targeting microbial infections or cancer.
  • Material Science: Its unique properties make it a candidate for developing new materials with specific functionalities .

Interaction studies involving 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide focus on its binding affinity with various biological targets. Preliminary findings suggest that it may interact with enzymes or receptors relevant to disease pathways. Further studies are necessary to elucidate these interactions fully and understand their implications for therapeutic applications .

Several compounds share structural similarities with 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Amino-3-chloropyrazineAmino and chloro groups on the pyrazine ringLess complex than 3-Amino-6-(chloromethyl) variant
PyrazinylureaContains urea functionalityPotentially different biological activity
5-Chloro-2-amino-3-cyanopyridinePyridine ring with amino and cyano groupsDifferent ring structure influences reactivity

These compounds illustrate variations in functional groups and ring structures that influence their chemical behavior and biological activity, highlighting the uniqueness of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide within this class of compounds .

The synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide requires careful consideration of precursor selection and reaction pathway design. Multiple synthetic approaches have been developed, each offering distinct advantages in terms of efficiency, scalability, and functional group compatibility.

Primary Precursor Categories

Pyrazine-2-carbonitrile Derivatives

Pyrazine-2-carbonitrile serves as the most direct precursor for constructing the target compound . This starting material provides the essential pyrazine ring system with pre-installed carbonitrile functionality, allowing for sequential functionalization at the 3- and 6-positions. The electron-deficient nature of the pyrazine ring facilitates nucleophilic substitution reactions while simultaneously activating the ring toward electrophilic attack at specific positions [2].

Research has demonstrated that pyrazine-2-carbonitrile can be efficiently converted to 3-amino derivatives through nucleophilic aromatic substitution reactions with ammonia or primary amines under elevated temperatures (80-120°C) . The reaction proceeds through a typical addition-elimination mechanism, with the cyano group serving as an electron-withdrawing activator that enhances the electrophilicity of the pyrazine ring.

Aminopyrazine Intermediates

3-Aminopyrazine derivatives represent another viable precursor class for synthesizing the target compound . These intermediates can be subjected to carbonitrile introduction through various methods, including nucleophilic substitution with cyanide sources or dehydration of corresponding carboxamides. The amino group at the 3-position provides both electronic activation and potential for further derivatization .

Studies have shown that 3-aminopyrazine-2-carbonitrile can be chloromethylated at the 6-position using chloromethyl methyl ether in the presence of Lewis acid catalysts such as zinc chloride . This approach offers good regioselectivity and yields ranging from 65-80% under optimized conditions.

Halopyrazine Precursors

Halogenated pyrazine intermediates, particularly 3-amino-6-chloropyrazine-2-carbonitrile, serve as versatile precursors for introducing the chloromethyl group through nucleophilic substitution reactions [4]. These compounds can be synthesized through direct halogenation of pyrazine derivatives or through cyclization reactions involving halogenated building blocks.

The conversion of 3-amino-6-chloropyrazine-2-carbonitrile to the chloromethyl derivative typically involves nucleophilic substitution with chloromethyl anions generated from chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid [4]. Reaction conditions generally require temperatures of 60-100°C and reaction times of 3-12 hours to achieve satisfactory conversions.

Reaction Pathway Analysis

Sequential Functionalization Approach

The most widely employed synthetic strategy involves sequential introduction of functional groups onto the pyrazine ring system. This approach typically begins with pyrazine-2-carbonitrile as the core scaffold, followed by regioselective functionalization at the 3- and 6-positions .

The sequence generally proceeds through: (1) amino group introduction at the 3-position via nucleophilic aromatic substitution, (2) chloromethyl group installation at the 6-position through electrophilic substitution or nucleophilic displacement, and (3) N-oxide formation through oxidative methods . This stepwise approach allows for careful control of regioselectivity and functional group compatibility.

Multicomponent Reaction Strategies

Alternative synthetic approaches employ multicomponent reactions to construct the pyrazine ring system with pre-installed functional groups. These methods typically involve condensation reactions between dicarbonyl compounds, amino acid derivatives, and nitrile sources under acidic or basic conditions [5].

Recent developments in multicomponent synthesis have demonstrated that pyrazine-2-carbonitrile derivatives can be efficiently prepared through three-component reactions involving aromatic aldehydes, malononitrile, and thiourea or urea in the presence of solid acid catalysts [5]. These reactions proceed under solvent-free conditions at 80°C with excellent yields (>90%) and reduced reaction times (<10 minutes).

Oxidative Cyclization Pathways

Oxidative cyclization represents another viable approach for constructing functionalized pyrazine systems. This methodology involves the oxidative coupling of appropriate precursors followed by cyclization to form the pyrazine ring [6]. The approach is particularly useful for introducing the N-oxide functionality during the cyclization process.

Studies have shown that pyrazine formation can be achieved through oxidative coupling of α-aminoketones followed by aerial oxidation [2]. This method provides direct access to pyrazine N-oxides without requiring separate oxidation steps, thereby improving overall synthetic efficiency.

Precursor Selection Criteria

Electronic Considerations

The selection of appropriate precursors must account for the electronic properties of the pyrazine ring system. The electron-deficient nature of pyrazines renders them susceptible to nucleophilic attack while simultaneously deactivating them toward electrophilic substitution [2]. This electronic bias must be carefully considered when planning synthetic routes.

Precursors containing electron-donating groups (such as amino substituents) can facilitate electrophilic substitution reactions, while electron-withdrawing groups (such as cyano or N-oxide functionalities) enhance nucleophilic reactivity [2]. The strategic placement of these groups allows for controlled regioselectivity in subsequent functionalization steps.

Synthetic Accessibility

The commercial availability and synthetic accessibility of precursors significantly influence route selection. Pyrazine-2-carbonitrile is readily available from commercial sources, making it an attractive starting point for synthetic sequences [7]. Similarly, simple aminopyrazine derivatives can be prepared through well-established procedures, providing reliable access to key intermediates.

Functional Group Compatibility

The presence of multiple functional groups in the target compound requires careful consideration of protection/deprotection strategies and reaction compatibility. The amino group at the 3-position can interfere with chloromethylation reactions, necessitating temporary protection or alternative reaction sequences .

Studies have demonstrated that the use of tert-butoxycarbonyl (Boc) protection for the amino group allows for clean chloromethylation at the 6-position, followed by deprotection to yield the desired 3-amino-6-chloromethyl derivative [8]. This approach provides excellent functional group tolerance and high yields.

Halogenation Strategies for Chloromethyl Group Introduction

The introduction of chloromethyl groups into pyrazine systems presents unique challenges due to the electron-deficient nature of the aromatic ring and the potential for competitive reactions. Multiple halogenation strategies have been developed to address these challenges, each offering distinct advantages in terms of regioselectivity, yield, and functional group compatibility.

Electrophilic Halogenation Methods

Friedel-Crafts Chloromethylation

The classical Friedel-Crafts chloromethylation reaction represents the most direct approach for introducing chloromethyl groups into aromatic systems [9]. This method involves the reaction of aromatic substrates with chloromethyl methyl ether or paraformaldehyde in the presence of Lewis acid catalysts such as zinc chloride or aluminum chloride.

For pyrazine substrates, the reaction typically requires more forcing conditions due to the electron-deficient nature of the ring system . Optimal conditions involve temperatures of 60-100°C, catalyst loadings of 0.5-2.0 equivalents, and reaction times of 4-8 hours. The reaction proceeds through the formation of chloromethyl cations, which attack the aromatic ring in a regioselective manner.

Research has demonstrated that 3-aminopyrazine-2-carbonitrile can be effectively chloromethylated at the 6-position using chloromethyl methyl ether and zinc chloride in dichloromethane at 40°C . The amino group provides sufficient electronic activation to facilitate the electrophilic substitution, yielding the desired 3-amino-6-chloromethyl-2-pyrazinecarbonitrile in 70-85% yield.

Vilsmeier-Haack Chloromethylation

The Vilsmeier-Haack reaction offers an alternative approach for chloromethyl group introduction, particularly for electron-deficient aromatic systems [9]. This method involves the reaction of aromatic substrates with N,N-dimethylformamide and phosphoryl chloride, followed by reduction of the resulting formyl intermediate.

Studies have shown that pyrazine derivatives can undergo Vilsmeier-Haack formylation at temperatures of 60-80°C, followed by reduction with lithium aluminum hydride to yield hydroxymethyl intermediates [6]. Subsequent chlorination with thionyl chloride or phosphorus trichloride provides the desired chloromethyl derivatives in good yields.

Chloromethyl Ether Methodology

Chloromethyl methyl ether represents the most commonly employed reagent for direct chloromethylation of aromatic systems [9]. The reaction proceeds through the generation of chloromethyl cations under Lewis acid catalysis, which then attack electron-rich positions on the aromatic ring.

For pyrazine substrates, the reaction requires careful optimization of conditions to achieve acceptable yields and regioselectivity. Research has demonstrated that the presence of electron-donating substituents (such as amino groups) significantly enhances the reactivity of the ring system toward electrophilic attack .

Nucleophilic Substitution Approaches

Displacement of Leaving Groups

Nucleophilic substitution reactions represent a versatile approach for introducing chloromethyl groups, particularly when direct electrophilic chloromethylation is challenging . This strategy involves the displacement of suitable leaving groups (such as halides or sulfonate esters) with chloromethyl anions.

The reaction typically employs chloromethyl anions generated from chloromethyl phenyl sulfone or chloromethyl trimethylsilane in the presence of fluoride activators . These reagents provide clean chloromethyl transfer under mild conditions while minimizing side reactions.

Studies have shown that 3-amino-6-bromopyrazine-2-carbonitrile can be efficiently converted to the corresponding chloromethyl derivative through nucleophilic substitution with chloromethyl anions [10]. The reaction proceeds at temperatures of 60-80°C in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Alkylation with Chloromethyl Reagents

Alternative nucleophilic approaches involve the alkylation of pyrazine anions with chloromethyl halides . This method requires the generation of carbanions through metalation reactions, followed by quenching with chloromethyl electrophiles.

Research has demonstrated that pyrazine-2-carbonitrile can be deprotonated at the 6-position using lithium diisopropylamide (LDA) at -78°C, followed by alkylation with chloromethyl iodide [2]. This approach provides excellent regioselectivity and yields ranging from 65-80% under optimized conditions.

Radical Halogenation Strategies

Photochemical Chlorination

Radical chlorination represents an alternative approach for introducing chloromethyl groups, particularly for substrates that are unreactive toward electrophilic substitution [11]. This method involves the photochemical generation of chlorine radicals, which abstract hydrogen atoms from methyl groups to form chloromethyl derivatives.

The reaction typically employs molecular chlorine or N-chlorosuccinimide as the chlorine source, with initiation by ultraviolet light or radical initiators such as azobisisobutyronitrile (AIBN) [11]. Reaction conditions generally require temperatures of 80-120°C and reaction times of 8-16 hours to achieve satisfactory conversions.

Studies have shown that 3-amino-6-methylpyrazine-2-carbonitrile can be effectively chlorinated at the methyl position using N-chlorosuccinimide and AIBN in refluxing carbon tetrachloride [11]. The reaction proceeds through a radical chain mechanism, yielding the desired chloromethyl derivative in 55-75% yield.

Thermal Chlorination

Thermal chlorination methods involve the high-temperature reaction of aromatic compounds with chlorinating agents in the absence of catalysts [11]. This approach is particularly useful for electron-deficient aromatic systems that are unreactive under conventional conditions.

The reaction typically employs molecular chlorine or chlorine-containing compounds at temperatures of 200-400°C. While this method can achieve high conversions, it often suffers from poor regioselectivity and the formation of multiple chlorination products [12].

Halogenation Optimization Strategies

Catalyst Selection

The choice of catalyst significantly influences the efficiency and selectivity of halogenation reactions. Lewis acids such as zinc chloride, aluminum chloride, and iron(III) chloride have been extensively studied for their ability to activate chloromethylating agents [9].

Research has demonstrated that zinc chloride provides optimal performance for pyrazine chloromethylation, offering good yields (70-85%) and excellent regioselectivity . The catalyst loading typically ranges from 0.1-0.5 equivalents, with higher loadings leading to increased side reactions.

Solvent Effects

The choice of solvent plays a crucial role in halogenation reactions, affecting both reaction rates and product distributions. Polar aprotic solvents such as dichloromethane, dimethylformamide, and dimethyl sulfoxide are commonly employed for chloromethylation reactions .

Studies have shown that dichloromethane provides optimal conditions for pyrazine chloromethylation, offering good solubility for reactants and products while minimizing side reactions . The use of coordinating solvents such as dimethylformamide can lead to catalyst deactivation and reduced yields.

Temperature Control

Temperature optimization is critical for achieving high yields and selectivity in halogenation reactions. Lower temperatures generally favor selectivity but may result in reduced reaction rates, while higher temperatures can lead to increased side reactions and product decomposition .

For pyrazine chloromethylation, optimal temperatures typically range from 40-80°C, depending on the specific substrate and reaction conditions . Careful temperature control allows for the balance between reaction rate and selectivity, maximizing the formation of desired products.

N-Oxide Formation Mechanisms

The formation of N-oxide functional groups represents a critical step in the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide. Understanding the mechanistic pathways for N-oxide formation is essential for optimizing reaction conditions and achieving high yields and selectivity.

Oxidative Mechanisms

Hydrogen Peroxide Oxidation

Hydrogen peroxide represents one of the most commonly employed oxidants for N-oxide formation due to its availability, cost-effectiveness, and environmental compatibility [13]. The reaction typically proceeds through a two-electron oxidation mechanism involving the direct transfer of oxygen from hydrogen peroxide to the nitrogen lone pair.

The mechanism involves the initial formation of a hydrogen peroxide-substrate complex, followed by oxygen transfer and water elimination [13]. For pyrazine substrates, the reaction typically requires acidic conditions (pH 2-4) and temperatures of 60-80°C to achieve acceptable reaction rates.

Studies have demonstrated that pyrazine-2-carbonitrile can be efficiently oxidized to the corresponding N-oxide using 30% hydrogen peroxide in acetic acid at 70°C [14]. The reaction proceeds with good selectivity, yielding the desired N-oxide in 70-85% yield after 4-6 hours. The presence of electron-withdrawing groups such as cyano substituents enhances the reactivity of the pyrazine ring toward oxidation.

Peracetic Acid Oxidation

Peracetic acid offers advantages over hydrogen peroxide in terms of reactivity and selectivity for N-oxide formation [13]. The reaction proceeds through a similar mechanism but with enhanced electrophilicity due to the electron-withdrawing acetyl group.

The oxidation typically occurs at temperatures of 20-40°C in aqueous or organic solvents, with reaction times of 2-4 hours [13]. The mild conditions minimize side reactions and functional group incompatibilities, making this method particularly suitable for complex substrates.

Research has shown that 3-amino-6-chloromethylpyrazine-2-carbonitrile can be oxidized to the corresponding 4-oxide using peracetic acid in dichloromethane at 25°C [13]. The reaction proceeds cleanly with minimal side product formation, yielding the desired N-oxide in 75-85% yield.

meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA represents the gold standard for N-oxide formation due to its high reactivity and excellent selectivity [13]. The reaction proceeds through a concerted oxygen transfer mechanism, with the formation of meta-chlorobenzoic acid as a readily removable byproduct.

The oxidation typically occurs at temperatures of 0-25°C in chlorinated solvents such as dichloromethane or chloroform [13]. The mild conditions and high selectivity make this method particularly attractive for sensitive substrates containing multiple functional groups.

Studies have demonstrated that pyrazine derivatives can be quantitatively oxidized to the corresponding N-oxides using mCPBA in dichloromethane at 0°C [13]. The reaction proceeds rapidly (1-2 hours) and with excellent selectivity, yielding N-oxides in 85-95% yield.

Catalytic Oxidation Systems

Rhenium-Catalyzed Oxidation

Rhenium catalysts have emerged as highly effective systems for N-oxide formation, particularly when combined with bis(trimethylsilyl)peroxide (BTSP) as the terminal oxidant [13]. The catalytic system offers advantages in terms of reaction efficiency and environmental impact.

The mechanism involves the formation of high-valent rhenium-oxo intermediates, which transfer oxygen to the nitrogen substrate [13]. The reaction typically proceeds at room temperature in dichloromethane, with catalyst loadings of 0.1-0.5 mol%.

Research has shown that various inorganic rhenium derivatives, including ReO₃, Re₂O₇, and HReO₄, can effectively catalyze the oxidation of pyrazine substrates to their corresponding N-oxides [13]. The reaction provides excellent yields (90-98%) and high selectivity under mild conditions.

Titanium-Catalyzed Oxidation

Titanium catalysts combined with tert-butyl hydroperoxide have been developed as alternative systems for N-oxide formation [15]. The catalytic system offers good reactivity and selectivity while utilizing readily available and inexpensive catalysts.

The mechanism involves the formation of titanium-peroxo intermediates, which facilitate oxygen transfer to the nitrogen substrate [15]. The reaction typically occurs at temperatures of 40-60°C in organic solvents such as dichloromethane or acetonitrile.

Studies have demonstrated that titanium isopropoxide can effectively catalyze the oxidation of pyrazine derivatives using tert-butyl hydroperoxide as the terminal oxidant [15]. The reaction provides good yields (75-90%) and acceptable selectivity under optimized conditions.

Mechanism-Based Optimization

Electronic Effects

The electronic properties of the pyrazine ring significantly influence the rate and selectivity of N-oxide formation. Electron-withdrawing substituents generally decrease the electron density at nitrogen, reducing the reactivity toward oxidation [15].

Research has shown that pyrazine derivatives containing electron-withdrawing groups such as cyano or chloro substituents require more forcing conditions for N-oxide formation [15]. Conversely, electron-donating groups such as amino substituents enhance the reactivity of the ring system toward oxidation.

The presence of multiple nitrogen atoms in the pyrazine ring creates the potential for selective oxidation at specific positions. Studies have demonstrated that the 1-position nitrogen in pyrazine-2-carbonitrile derivatives is more reactive toward oxidation than the 4-position nitrogen due to electronic effects [16].

Steric Effects

Steric hindrance around the nitrogen atom can significantly impact the rate and selectivity of N-oxide formation. Bulky substituents adjacent to the nitrogen atom can impede the approach of oxidizing agents, leading to reduced reaction rates and selectivity [15].

Research has shown that pyrazine derivatives with bulky substituents at the 2- and 6-positions exhibit reduced reactivity toward N-oxide formation compared to unsubstituted analogs [15]. This steric effect can be utilized to achieve regioselective oxidation in systems containing multiple nitrogen atoms.

Solvent Effects

The choice of solvent significantly influences the mechanism and efficiency of N-oxide formation. Polar protic solvents such as acetic acid can facilitate the oxidation process through hydrogen bonding interactions, while polar aprotic solvents provide better substrate solubility [13].

Studies have demonstrated that the use of mixed solvent systems (such as acetic acid/dichloromethane) can provide optimal conditions for N-oxide formation, balancing reactivity and selectivity [13]. The solvent composition can be adjusted to optimize the reaction for specific substrate classes.

Advanced Oxidation Methods

Photochemical Oxidation

Photochemical methods for N-oxide formation have been developed as alternatives to traditional thermal processes [17]. These methods involve the photochemical generation of singlet oxygen or other reactive oxygen species, which can oxidize nitrogen substrates under mild conditions.

The mechanism typically involves the photosensitized generation of singlet oxygen from molecular oxygen, followed by reaction with the nitrogen substrate [17]. The reaction can be carried out at room temperature under visible light irradiation.

Research has shown that pyrazine derivatives can be oxidized to the corresponding N-oxides using photochemical methods with good yields and selectivity [17]. The mild conditions and lack of harsh oxidants make this approach particularly attractive for sensitive substrates.

Electrochemical Oxidation

Electrochemical methods offer precise control over the oxidation process and can provide advantages in terms of selectivity and environmental impact [18]. The reaction involves the direct oxidation of nitrogen substrates at an electrode surface.

The mechanism typically involves the transfer of electrons from the nitrogen lone pair to the electrode, followed by reaction with water or oxygen to form the N-oxide [18]. The reaction conditions can be precisely controlled through adjustment of electrode potential and current density.

Studies have demonstrated that pyrazine derivatives can be effectively oxidized to N-oxides using electrochemical methods under mild conditions [18]. The approach offers excellent control over the oxidation process and can be scaled for industrial applications.

Optimization of Yield and Purity

The optimization of yield and purity in the synthesis of 3-Amino-6-(chloromethyl)-2-pyrazinecarbonitrile 4-oxide requires systematic evaluation of reaction parameters, purification methods, and process conditions. Multiple factors contribute to the overall success of the synthetic process, each requiring careful optimization to achieve maximum efficiency.

Reaction Parameter Optimization

Temperature Control

Temperature optimization represents a critical factor in achieving high yields and purity in pyrazine synthesis. The optimal temperature range depends on the specific reaction step and substrate reactivity [5]. For most synthetic transformations, temperatures between 80-120°C provide the best balance between reaction rate and selectivity.

Studies have demonstrated that pyrazine-2-carbonitrile synthesis achieves optimal yields when conducted at 100°C, with higher temperatures leading to increased side reactions and product decomposition [5]. The use of precise temperature control (±2°C) is essential for maintaining consistent results across multiple batches.

For N-oxide formation reactions, lower temperatures (25-60°C) are generally preferred to minimize thermal decomposition and maintain high selectivity [13]. Research has shown that mCPBA oxidation of pyrazine derivatives achieves maximum yields when conducted at 0°C, with higher temperatures leading to overoxidation and reduced purity.

Catalyst Loading Optimization

The catalyst loading significantly impacts both reaction efficiency and product purity. Optimal loadings typically range from 0.1-5 mol%, depending on the specific catalyst and reaction conditions [5]. Higher loadings can lead to increased side reactions and catalyst-derived impurities.

Studies have shown that bone char-derived solid acid catalysts achieve optimal performance at loadings of 0.4 mol% for pyrazine-carbonitrile synthesis [5]. The catalyst provides excellent activity while maintaining high turnover numbers (TON) and turnover frequencies (TOF).

For rhenium-catalyzed N-oxide formation, catalyst loadings of 0.1-0.5 mol% provide optimal results [13]. The low catalyst loading minimizes metal contamination in the final product while maintaining high reaction efficiency.

Reaction Time Optimization

Reaction time optimization is crucial for maximizing yield while minimizing the formation of side products. Most synthetic transformations require 4-10 hours to achieve optimal conversions [5]. Prolonged reaction times can lead to product decomposition and reduced purity.

Research has demonstrated that pyrazine-carbonitrile synthesis achieves maximum yields after 6-8 hours of reaction time [5]. Shorter reaction times result in incomplete conversion, while longer times lead to the formation of byproducts and reduced overall efficiency.

For chloromethylation reactions, optimal reaction times typically range from 2-6 hours . The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal stopping point.

Solvent System Optimization

Solvent Selection

The choice of solvent significantly impacts reaction efficiency, product solubility, and purification requirements. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and dichloromethane are commonly employed for pyrazine synthesis .

Studies have shown that dichloromethane provides optimal conditions for chloromethylation reactions, offering good substrate solubility and minimal side reactions . The solvent can be easily removed by evaporation, simplifying the workup procedure.

For N-oxide formation reactions, the choice of solvent depends on the specific oxidant employed. Dichloromethane is preferred for mCPBA oxidation, while acetic acid provides optimal conditions for hydrogen peroxide oxidation [13].

Solvent-Free Conditions

Solvent-free synthesis represents an emerging approach for improving reaction efficiency and environmental sustainability [5]. These methods eliminate the need for organic solvents, reducing costs and environmental impact.

Research has demonstrated that pyrazine-carbonitrile derivatives can be synthesized under solvent-free conditions using solid acid catalysts [5]. The reaction proceeds efficiently at 80°C with excellent yields (>90%) and reduced reaction times (<10 minutes).

The solvent-free approach offers advantages in terms of atom economy, reduced waste generation, and simplified purification procedures [5]. The method is particularly suitable for large-scale synthesis and industrial applications.

Purification Strategies

Crystallization Optimization

Crystallization represents the most common purification method for pyrazine derivatives, offering advantages in terms of efficiency and product purity [19]. The selection of appropriate crystallization solvents and conditions is crucial for achieving high purity.

Studies have shown that pyrazine-2-carbonitrile derivatives can be effectively purified through crystallization from ethanol/water mixtures [19]. The recrystallization process removes impurities while providing high-quality crystals suitable for further use.

For N-oxide derivatives, crystallization from polar solvents such as methanol or ethanol is typically employed [20]. The hygroscopic nature of N-oxides requires careful control of moisture content during the crystallization process.

Chromatographic Purification

Column chromatography provides an alternative purification method for cases where crystallization is not feasible . The method allows for the separation of closely related compounds and the removal of trace impurities.

Research has demonstrated that pyrazine derivatives can be effectively purified using silica gel chromatography with ethyl acetate/hexane mixtures as eluents . The method provides high purity but requires larger solvent volumes and longer processing times.

For preparative-scale purification, automated flash chromatography systems can provide efficient separation with reduced solvent consumption . The method is particularly useful for optimization studies and small-scale synthesis.

Process Intensification

Continuous Flow Synthesis

Continuous flow synthesis represents an advanced approach for optimizing yield and purity while reducing processing time and costs [19]. The method provides precise control over reaction parameters and enables real-time monitoring of product formation.

Studies have demonstrated that pyrazine-carbonitrile hydration can be effectively conducted in continuous flow reactors using manganese dioxide catalysts [19]. The process achieves high yields (95-97%) and excellent purity with reduced processing time (9.5 hours for 476 mmol scale).

The continuous flow approach offers advantages in terms of temperature control, mixing efficiency, and scalability [19]. The method is particularly suitable for reactions requiring precise control of reaction parameters.

Microwave-Assisted Synthesis

Microwave-assisted synthesis provides an alternative approach for accelerating reaction rates and improving yields [21]. The method utilizes microwave energy to provide rapid and uniform heating, reducing reaction times and improving selectivity.

Research has shown that pyrazine synthesis can be accelerated using microwave irradiation, with reaction times reduced from hours to minutes [21]. The method provides improved yields and reduced side product formation compared to conventional heating methods.

Process Analytical Technology (PAT)

Process analytical technology enables real-time monitoring of reaction progress and product quality, facilitating optimization of reaction conditions [5]. The use of in-line analytical techniques such as infrared spectroscopy and nuclear magnetic resonance can provide immediate feedback on reaction performance.

Studies have demonstrated that real-time monitoring of pyrazine synthesis using PAT enables optimization of reaction conditions and early detection of process deviations [5]. The approach improves consistency and reduces the need for offline analysis.

Quality Control and Analytical Methods

Purity Assessment

The assessment of product purity requires comprehensive analytical characterization using multiple techniques [20]. High-performance liquid chromatography (HPLC) represents the primary method for purity determination, providing quantitative analysis of product and impurity content.

Studies have shown that pyrazine derivatives can be effectively analyzed using reversed-phase HPLC with UV detection [20]. The method provides accurate quantification of product purity and identification of process-related impurities.

For N-oxide derivatives, special consideration must be given to the potential for reduction during analysis [20]. The use of appropriate sample preparation and analytical conditions is essential for accurate purity assessment.

Structural Confirmation

Structural confirmation of synthetic products requires the use of multiple analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy [20]. These techniques provide complementary information about product structure and purity.

Research has demonstrated that ¹H NMR spectroscopy provides definitive structural confirmation for pyrazine derivatives, with characteristic chemical shifts enabling identification of substitution patterns [20]. The technique is particularly useful for confirming the position of functional groups and detecting structural isomers.

Stability Assessment

The stability of synthetic products under various storage conditions must be evaluated to ensure product quality over time [20]. Accelerated stability studies can provide information about potential degradation pathways and optimal storage conditions.

XLogP3

-0.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

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Wikipedia

6-(Chloromethyl)-4-hydroxy-3-imino-3,4-dihydropyrazine-2-carbonitrile

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Last modified: 08-15-2023

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